Acetic acid, ((5-((3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl)thio)-1,3,4-thiadiazol-2-yl)thio)-
CAS No.: 104073-72-5
Cat. No.: VC0547562
Molecular Formula: C18H22N2O5S3
Molecular Weight: 442.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104073-72-5 |
|---|---|
| Molecular Formula | C18H22N2O5S3 |
| Molecular Weight | 442.6 g/mol |
| IUPAC Name | 2-[[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid |
| Standard InChI | InChI=1S/C18H22N2O5S3/c1-3-5-13-14(7-6-12(11(2)21)16(13)24)25-8-4-9-26-17-19-20-18(28-17)27-10-15(22)23/h6-7,24H,3-5,8-10H2,1-2H3,(H,22,23) |
| Standard InChI Key | RRUNJEUMTFLLDY-UHFFFAOYSA-N |
| SMILES | CCCC1=C(C=CC(=C1O)C(=O)C)OCCCSC2=NN=C(S2)SCC(=O)O |
| Canonical SMILES | CCCC1=C(C=CC(=C1O)C(=O)C)OCCCSC2=NN=C(S2)SCC(=O)O |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characterization
Molecular Identity
The compound, systematically named 2-[[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid, has the molecular formula C₁₈H₂₂N₂O₅S₃ and a molecular weight of 442.6 g/mol . Its IUPAC name reflects the presence of a 1,3,4-thiadiazole ring substituted with thioether-linked propylphenoxy and acetic acid groups. The SMILES notation (CCCC1=C(C=CC(=C1O)C(=O)C)OCCCSC2=NN=C(S2)SCC(=O)O) delineates the connectivity of its aromatic, heterocyclic, and aliphatic components .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₂N₂O₅S₃ | |
| Molecular Weight | 442.6 g/mol | |
| IUPAC Name | 2-[[5-[3-(4-acetyl-3-hydroxy... | |
| InChIKey | RRUNJEUMTFLLDY-UHFFFAOYSA-N |
Structural Features
The molecule comprises three distinct regions:
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A 4-acetyl-3-hydroxy-2-propylphenoxy group, providing hydrophobic interactions and hydrogen-bonding potential via acetyl and hydroxyl moieties.
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A 1,3,4-thiadiazole ring, a five-membered heterocycle with two nitrogen atoms and one sulfur atom, known for enhancing metabolic stability and binding affinity in bioactive molecules .
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A thioether-linked acetic acid tail, contributing to solubility and enzyme active-site interactions .
X-ray crystallography or NMR data are absent in public databases, but computational models (e.g., PubChem’s 3D conformer) suggest a planar thiadiazole ring with perpendicular orientation of the phenoxy and acetic acid groups .
Synthesis and Chemical Reactivity
Synthetic Routes
While no explicit synthesis for YM-16638 is documented in the provided sources, analogous 1,3,4-thiadiazole derivatives are synthesized via cyclization of thiosemicarbazides with carboxylic acids in the presence of phosphorus oxychloride (POCl₃) . For example, methoxy cinnamic acid reacts with phenylthiosemicarbazide under POCl₃ catalysis to form thiadiazole rings . Applied to YM-16638, this method likely involves:
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Formation of the thiosemicarbazide intermediate from 4-acetyl-3-hydroxy-2-propylphenol.
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Cyclization with a suitable carboxylic acid (e.g., mercaptoacetic acid) to yield the thiadiazole core.
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Alkylation of the thiol group with 3-chloropropanol to introduce the propylphenoxy side chain .
Stability and Reactivity
The compound’s stability is influenced by:
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Thioether linkages, susceptible to oxidative cleavage.
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Phenolic hydroxyl group, prone to methylation or glucuronidation in vivo.
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Acetic acid moiety, enabling salt formation for improved bioavailability .
Pharmacological Mechanism and Hypocholesterolemic Activity
Cholesterol Biosynthesis Inhibition
YM-16638 reduces serum cholesterol by targeting multiple enzymes in the mevalonate pathway :
Structure-Activity Relationship (SAR)
Critical Functional Groups
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Thiadiazole Ring: Essential for enzyme inhibition; replacement with oxadiazole diminishes activity .
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Propylphenoxy Side Chain: Enhances lipid membrane permeability and binding to hydrophobic enzyme pockets.
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Acetic Acid Group: Improves solubility and facilitates ionic interactions with cationic residues in MK and FPPS .
Analogues and Modifications
Methylation of the phenolic hydroxyl group (e.g., YM-638) reduces metabolic clearance but retains activity, indicating tolerance for moderate steric bulk at this position .
Future Research Directions
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Clinical Trials: No human trials are reported; Phase I studies are needed to assess pharmacokinetics and tolerability.
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Combination Therapy: Synergy with statins or PCSK9 inhibitors warrants exploration.
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Structural Optimization: Fluorination of the phenyl ring could enhance metabolic stability and blood-brain barrier penetration for CNS applications.
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